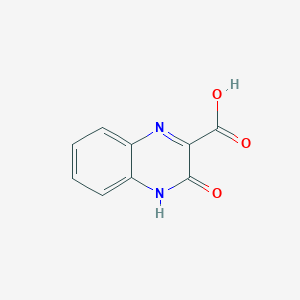

3-Hydroxy-2-quinoxalinecarboxylic acid

Description

Propriétés

IUPAC Name |

3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOWGWOAPRKWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152852 | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Acros Organics MSDS] | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1204-75-7 | |

| Record name | 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyquinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-4H-quinoxaline-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y9CU8XT6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Hydroxy-2-quinoxalinecarboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry. The document details the core synthetic strategy, experimental protocols, and key data for the characterization of the final product.

Core Synthesis Pathway: Cyclocondensation

The most direct and widely recognized method for the synthesis of the quinoxaline scaffold is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For the specific synthesis of this compound, the key precursors are o-phenylenediamine and a suitable three-carbon dicarbonyl synthon, such as a derivative of ketomalonic acid (also known as mesoxalic acid).

The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable quinoxaline ring system.

A closely related and well-documented synthesis is that of quinoxaline-2,3-dione, which is formed by the reaction of o-phenylenediamine with oxalic acid or diethyl oxalate.[1][3][4] Quinoxaline-2,3-dione exists in a tautomeric equilibrium with 2,3-dihydroxyquinoxaline, a structure closely related to the target molecule.

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound from diethyl mesoxalate is not extensively documented in readily available literature, a representative protocol can be adapted from established procedures for similar quinoxaline syntheses. The following protocol outlines a feasible approach.

Synthesis of this compound via Cyclocondensation

This protocol describes the synthesis of this compound from o-phenylenediamine and diethyl mesoxalate.

Materials:

-

o-Phenylenediamine

-

Diethyl mesoxalate (diethyl ketomalonate)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Hydrochloric acid (for work-up)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

-

To this solution, add diethyl mesoxalate (1.05 equivalents) and a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux with constant stirring for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis by refluxing with dilute hydrochloric acid to convert the ethyl ester to the carboxylic acid.

-

Upon cooling, the solid product precipitates.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol [5][6] |

| CAS Number | 1204-75-7[5][6] |

| Melting Point | 267-268 °C[5] |

| Appearance | Solid |

| Purity (typical) | ≥97%[5] |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3-8.0 (m, 4H, Ar-H), 13.5 (br s, 1H, COOH), 12.5 (br s, 1H, OH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 116-141 (Ar-C), 155 (C-OH), 162 (C=O), 168 (COOH) |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H and N-H stretching), ~1720 (C=O, carboxylic acid), ~1680 (C=O, amide) |

| Mass Spectrum (m/z) | 190 (M⁺) |

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and experimental conditions.[7][8]

Mandatory Visualization

The following diagrams illustrate the core synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound 97 1204-75-7 [sigmaaldrich.com]

- 6. This compound 97 1204-75-7 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2-quinoxalinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Hydroxy-2-quinoxalinecarboxylic acid, a compound of interest in drug development due to its activity as an antagonist of excitatory amino acid receptors. This document collates available data on its solubility, acidity, melting point, and spectral characteristics. Detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route are also presented. Furthermore, the guide visualizes the compound's mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

This compound is a heterocyclic compound with a quinoxaline core, a class of compounds known for a wide range of biological activities.[1] This particular derivative has garnered attention for its role as an antagonist of excitatory amino acids, specifically targeting N-methyl-D-aspartate (NMDA) and kainate receptors.[2][3] This activity gives it potential anticonvulsant properties.[2][3] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects such as formulation, bioavailability, and pharmacokinetics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| CAS Number | 1204-75-7 | [2] |

| Melting Point | 267-268 °C (decomposes) | [2] |

| Appearance | Solid | [2] |

Solubility

Acidity Constant (pKa)

An experimentally determined pKa value for this compound is not available in the current literature. The acidity of the carboxylic acid group and the potential acidic/basic nature of the hydroxy-quinoxaline ring system are key determinants of its ionization state at physiological pH. Potentiometric titration is the standard method for accurately determining pKa values.

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and quality control of this compound.

NMR Spectroscopy

Experimentally determined ¹H and ¹³C NMR data are not widely published. However, a theoretical study by Badoğlu et al. provides calculated chemical shifts.

Table 3.1.1: Calculated ¹H-NMR Spectral Data

| Proton | Chemical Shift (ppm) |

| H1' | 8.12 |

| H4' | 7.91 |

| H2'/H3' | 7.74/7.79 |

| OH (Carboxylic) | 14.72 |

| OH (Quinoxaline) | 11.53 |

Calculated data from Badoğlu, S., & Yurdakul, Ş. (2013). A study of the molecular structure and spectroscopic properties of this compound by experimental methods and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 14-21.

Table 3.1.2: Calculated ¹³C-NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C2 | 134.3 |

| C3 | 154.9 |

| C4a | 131.2 |

| C8a | 134.1 |

| C5/C8 | 125.6/125.9 |

| C6/C7 | 132.8/133.4 |

| C=O | 164.8 |

Calculated data from Badoğlu, S., & Yurdakul, Ş. (2013). A study of the molecular structure and spectroscopic properties of this compound by experimental methods and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 14-21.

Vibrational Spectroscopy

The mid-IR and Raman spectra of this compound have been experimentally recorded and analyzed.[4]

Table 3.2.1: Key IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3430 | O-H stretching (hydroxyl) |

| ~3070 | C-H stretching (aromatic) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1620 | C=N stretching |

| ~1580 | C=C stretching (aromatic) |

Data adapted from Badoğlu, S., & Yurdakul, Ş. (2013).

Table 3.2.2: Key Raman Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | C-H stretching (aromatic) |

| ~1615 | C=N stretching |

| ~1575 | C=C stretching (aromatic) |

| ~1380 | C-H in-plane bending |

Data adapted from Badoğlu, S., & Yurdakul, Ş. (2013).

Experimental Protocols

Detailed and validated experimental protocols are critical for reproducible research and development.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of this compound, a suitable starting material would be o-phenylenediamine and a derivative of tartaric acid.

Reaction Scheme:

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-ヒドロキシ-2-キノキサリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97 1204-75-7 [sigmaaldrich.com]

- 4. 3-羟基-2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-quinoxalinecarboxylic acid, a heterocyclic organic compound, has carved a significant niche in the annals of neuroscience research. Initially identified as a potent antagonist of excitatory amino acid receptors, its discovery opened new avenues for understanding and modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, history, and core scientific attributes of this compound. It details its synthesis, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and elucidating experimental protocols. Furthermore, this guide employs Graphviz visualizations to illustrate the pertinent signaling pathways and experimental workflows, offering a robust resource for researchers and professionals in the field of drug development.

Discovery and Historical Context

The story of this compound (HQC) begins in the mid-1980s, a period of burgeoning interest in the role of excitatory amino acids (EAAs) in the central nervous system. In 1985, a seminal paper by U. Erez and colleagues from Tel Aviv University first described the discovery of HQC as a novel antagonist of excitatory amino acids with pronounced anticonvulsant properties.[1] Their research demonstrated that HQC could antagonize the neuroexcitatory effects of N-methyl-D-aspartate (NMDA) and kainate, two primary agonists for distinct subtypes of glutamate receptors.[1] This discovery was significant as it provided a new chemical scaffold for the development of drugs targeting excessive neuronal excitation, a hallmark of conditions like epilepsy.

The initial investigations revealed that HQC effectively inhibited the 22Na+ efflux from brain slices that was induced by NMDA and kainate, providing a quantitative measure of its antagonistic activity.[1] This early work established HQC as a valuable research tool for dissecting the complex pharmacology of EAA receptors and laid the groundwork for the subsequent development of more potent and selective quinoxaline-based antagonists.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction, a common and efficient method for preparing quinoxaline derivatives. The most prevalent approach involves the reaction of an o-phenylenediamine with an α-keto acid or its ester equivalent.

General Synthesis Protocol: Cyclocondensation of o-Phenylenediamine and Diethyl Oxalate

A widely utilized method for synthesizing the quinoxaline core of HQC involves the reaction of o-phenylenediamine with diethyl oxalate. This reaction proceeds in two main stages: initial condensation to form an intermediate, followed by cyclization and subsequent hydrolysis to yield the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent, such as ethanol.

-

Addition of Reagent: To this solution, add an equimolar amount of diethyl oxalate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, ethyl 3-hydroxy-2-quinoxalinecarboxylate, will often precipitate out of the solution.

-

Isolation of Intermediate: Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

-

Hydrolysis: Suspend the isolated ethyl ester in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heating: Heat the mixture to reflux until the ester is completely hydrolyzed to the corresponding carboxylic acid.

-

Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid, such as hydrochloric acid, until the pH is acidic.

-

Product Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Mechanism of Action: Antagonism of Excitatory Amino Acid Receptors

This compound exerts its biological effects by acting as a competitive antagonist at ionotropic glutamate receptors, specifically the NMDA and kainate receptor subtypes. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Upon binding of the endogenous agonist glutamate, these receptors undergo a conformational change, opening an integral ion channel and allowing the influx of cations, primarily Na+ and, in the case of NMDA receptors, Ca2+. This influx of positive ions leads to depolarization of the neuronal membrane and the propagation of an excitatory signal.

HQC, by virtue of its structural similarity to the glutamate ligand, is able to bind to the agonist binding site on these receptors. However, its binding does not induce the conformational change necessary for channel opening. Instead, it physically occupies the binding site, thereby preventing glutamate from binding and activating the receptor. This competitive antagonism effectively reduces the frequency and amplitude of excitatory postsynaptic potentials, leading to a dampening of neuronal excitability.

References

Spectroscopic Profile of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-quinoxalinecarboxylic acid, a compound of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete experimental NMR data from open-access sources is limited, theoretical calculations and data from similar quinoxaline structures provide expected chemical shift ranges. The anticipated ¹H and ¹³C NMR spectral data are presented in Tables 1 and 2.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | m |

| OH (Hydroxy) | 10.0 - 12.0 | br s |

| COOH | > 12.0 | br s |

Note: Predicted values are based on the general chemical environment of protons in quinoxaline and carboxylic acid moieties. Actual experimental values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 120 - 140 |

| Aromatic C-N | 140 - 155 |

| Aromatic C-O | 150 - 165 |

| C-COOH | ~150 |

| COOH | 165 - 175 |

Note: Predicted values are based on typical chemical shifts for carbons in heterocyclic aromatic systems and carboxylic acids.

Infrared (IR) Spectroscopy

The mid-IR and Raman spectra of this compound have been experimentally recorded and analyzed.[1] The key vibrational modes are summarized in Table 3.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 3200-2500 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong |

| C=N stretch (quinoxaline ring) | ~1600 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| O-H bend (in-plane) | ~1420 | Medium |

| C-O stretch (carboxylic acid) | ~1300 | Strong |

| O-H bend (out-of-plane) | ~920 | Broad, Medium |

Data is based on the findings reported by Badoğlu et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1]

Mass Spectrometry (MS)

Mass spectrometry data for this compound indicates a molecular weight of 190.16 g/mol .[2] The expected fragmentation pattern under electron ionization would likely involve the loss of small molecules such as CO₂, CO, and HCN. The key mass-to-charge ratios (m/z) are presented in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 190 | [M]⁺ |

| 173 | [M-OH]⁺ |

| 162 | [M-CO]⁺ |

| 146 | [M-CO₂]⁺ |

| 118 | [M-CO₂-HCN]⁺ |

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are crucial for reproducibility.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The experimental procedure for obtaining the FT-IR spectrum, as suggested by the work of Badoğlu et al., would likely involve:[1]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

A general protocol for obtaining a mass spectrum of this compound is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like ESI or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis and specific experimental details, consulting the primary literature is recommended.

References

Solubility Profile of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on its chemical structure, featuring both a carboxylic acid and a hydroxyl group on a quinoxaline scaffold, 3-Hydroxy-2-quinoxalinecarboxylic acid is expected to exhibit poor solubility in non-polar organic solvents and limited solubility in water. The presence of hydrogen bond donors and acceptors suggests that its solubility will be enhanced in polar aprotic solvents.

Quantitative Solubility Data of an Analogue

To provide a quantitative reference, the table below summarizes the solubility of a structurally similar compound, 3-Methylquinoxaline-2-carboxylic acid. These values can serve as a preliminary guide for solvent selection in studies involving this compound.

| Solvent | 3-Methylquinoxaline-2-carboxylic Acid Solubility |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| Ethanol | 25 mg/mL |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |

| Data for 3-Methylquinoxaline-2-carboxylic acid.[1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[2]

1. Materials and Equipment:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Visualization of Experimental Workflow and Biological Activity

To further elucidate the practical and biological context of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the signaling pathways it modulates.

References

Tautomerism in 3-Hydroxy-2-quinoxalinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena exhibited by 3-Hydroxy-2-quinoxalinecarboxylic acid. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can display varied physicochemical properties, biological activities, and metabolic profiles. This document elucidates the structural aspects of the primary tautomers of this compound, supported by computational data. It further outlines detailed experimental protocols for the characterization of these tautomeric forms and the determination of their equilibrium constants. The presented information is intended to be a valuable resource for researchers engaged in the study and application of quinoxaline derivatives in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including approved pharmaceuticals and investigational drug candidates. Their diverse pharmacological activities are often attributed to their ability to interact with various biological targets. This compound, a key member of this family, possesses a structural motif prone to tautomerism, which can significantly influence its chemical reactivity, molecular recognition, and overall biological effect. A thorough understanding of its tautomeric behavior is therefore paramount for the rational design of novel quinoxaline-based therapeutic agents.

This guide will delve into the theoretical and practical aspects of tautomerism in this compound, with a focus on providing actionable data and methodologies for researchers in the field.

The Core of Tautomerism in this compound

The principal tautomeric equilibrium in this compound involves the migration of a proton between a nitrogen atom of the quinoxaline ring and the exocyclic hydroxyl group, leading to the existence of keto and enol forms. Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers in different environments.

A significant study utilized DFT calculations at the B3LYP/6-311++G(d,p) level to explore the solvent effects on the tautomers of this compound (3HQC).[1] This research identified two primary tautomeric forms, herein designated as the enol-imine (3-hydroxy) and the keto-amine (3-oxo) forms.

Tautomeric Forms

The two primary tautomers of this compound are depicted below:

-

Enol-Imine Tautomer (this compound): This form is characterized by a hydroxyl group at the C3 position of the quinoxaline ring.

-

Keto-Amine Tautomer (3-oxo-3,4-dihydro-2-quinoxalinecarboxylic acid): This isomer possesses a carbonyl group at the C3 position and a protonated nitrogen at the N4 position of the quinoxaline ring.

The equilibrium between these two forms is influenced by factors such as solvent polarity, pH, and temperature.

Quantitative Data from Computational Studies

The following tables summarize the calculated energetic properties of the enol-imine and keto-amine tautomers of this compound in the gas phase and in different solvents, as determined by DFT calculations.[1] These values are crucial for predicting the predominant tautomeric form under various conditions.

Table 1: Calculated Relative Energies (ΔE, kcal/mol) of Tautomers

| Tautomer | Gas Phase | Benzene | Diethyl Ether | Water |

| Enol-Imine | 0.00 | 0.00 | 0.00 | 0.00 |

| Keto-Amine | 1.25 | 0.98 | 0.85 | 0.54 |

Note: The enol-imine form is considered the reference with a relative energy of 0.00 kcal/mol.

Table 2: Calculated Dipole Moments (μ, Debye) of Tautomers

| Tautomer | Gas Phase | Benzene | Diethyl Ether | Water |

| Enol-Imine | 2.85 | 3.54 | 3.78 | 4.56 |

| Keto-Amine | 5.12 | 6.34 | 6.78 | 8.12 |

Experimental Protocols for Tautomerism Analysis

While computational studies provide valuable insights, experimental validation is essential. The following sections detail the methodologies for the experimental investigation of tautomerism in this compound.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of o-phenylenediamine with a derivative of mesoxalic acid (2-oxomalonic acid).[2]

Protocol:

-

Dissolve o-phenylenediamine in a suitable solvent, such as a mixture of ethanol and water.

-

Add an equimolar amount of diethyl 2-oxomalonate to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Characterize the synthesized compound using standard analytical techniques such as melting point, NMR, IR, and mass spectrometry.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations in solution.

Protocol:

-

Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Methanol-d4, D2O).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

-

Analyze the chemical shifts and integration values of key protons and carbons. The enol-imine tautomer is expected to show a characteristic signal for the hydroxyl proton, while the keto-amine tautomer will exhibit a signal for the N-H proton. The chemical shifts of the carbons in the quinoxaline ring, particularly C3, will also be indicative of the tautomeric form.

-

To study the effect of temperature, acquire NMR spectra at various temperatures. Changes in the relative integrals of the signals corresponding to each tautomer can be used to determine the thermodynamic parameters of the equilibrium.

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as a function of solvent and pH, as the different tautomers will likely exhibit distinct absorption maxima.

Protocol:

-

Prepare dilute solutions of this compound in a variety of solvents covering a wide range of polarities.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Identify the absorption maxima (λmax) for each tautomer.

-

To study the effect of pH, prepare a series of buffer solutions with varying pH values.

-

Record the UV-Vis spectrum of the compound in each buffer solution.

-

Analyze the changes in the absorption spectra as a function of pH to identify the pKa values associated with the tautomeric equilibrium.

Determination of pKa

The acid dissociation constant (pKa) provides information about the acidity of the protons involved in the tautomeric equilibrium.

Protocol (Potentiometric Titration):

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Record the pH values as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant) and determine the equivalence point(s).

-

The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering.

Caption: General experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. Computational studies have laid the groundwork for understanding the relative stabilities of the enol-imine and keto-amine tautomers. This guide has provided a framework for the experimental investigation of this equilibrium, offering detailed protocols for synthesis, spectroscopic analysis, and pKa determination. By combining theoretical predictions with robust experimental data, researchers can gain a comprehensive understanding of the tautomeric behavior of this important quinoxaline derivative, thereby facilitating the development of novel molecules with tailored properties for applications in drug discovery and beyond.

References

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif composed of a benzene ring fused to a pyrazine ring, has garnered substantial attention in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have established quinoxaline derivatives as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a detailed resource, offering structured quantitative data, in-depth experimental methodologies, and visual representations of key signaling pathways and experimental workflows to aid in the ongoing research and development of novel quinoxaline-based therapeutic agents.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a multitude of cancer cell lines.[1][2] Their mechanisms of action are varied and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and the inhibition of key enzymes like protein kinases and topoisomerase II.[2][3]

Quantitative Anticancer Data

The in vitro anticancer activity of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value is indicative of higher potency. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [1] |

| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9.0 | [1][4] |

| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [4] |

| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [4] |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [1] |

| Compound III | PC-3 (Prostate Cancer) | 4.11 | [2] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast Cancer) | 2.89 | [5] |

| Quinoxaline derivative 5p | S. aureus | 4 (MIC, µg/mL) | [6] |

| Quinoxaline derivative 5p | B. subtilis | 8 (MIC, µg/mL) | [6] |

| Quinoxaline derivative 1a | Human Cytomegalovirus (HCMV) | <0.05 | [7] |

| Quinoxaline derivative 20 | Human Cytomegalovirus (HCMV) | <0.05 | [7] |

| Quinoxaline derivative 44 | Influenza A/Udorn/72 | 3.5 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12] Gentle shaking on an orbital shaker can aid in dissolution.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

A key mechanism by which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[13][14] Several studies have shown that these compounds can modulate the expression of key proteins in the apoptotic cascade, such as the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[2] The tumor suppressor protein p53 often plays a central role in this process.[2]

Caption: Quinoxaline-induced p53-mediated apoptosis pathway.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[6][15]

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoxaline derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5p | Staphylococcus aureus | 4 | [6] |

| Compound 5p | Bacillus subtilis | 8 | [6] |

| Compound 5m | Staphylococcus aureus | 16 | [6] |

| Compound 5m | Bacillus subtilis | 32 | [6] |

| Compound 2d | Escherichia coli | 8 | [15] |

| Compound 3c | Escherichia coli | 8 | [15] |

| Compound 10 | Candida albicans | 16 | [15] |

| Compound 10 | Aspergillus flavus | 16 | [15] |

| Quinoxaline Derivative | MRSA | 1-4 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[17][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that inhibits visible growth.[17]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing sterile broth (e.g., Mueller-Hinton Broth).[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial screening of quinoxaline derivatives.

Antiviral Activity

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with demonstrated activity against a range of DNA and RNA viruses.[20][21] Their mechanisms of action can involve targeting viral enzymes or interfering with viral replication processes.

Quantitative Antiviral Data

The antiviral activity of quinoxaline derivatives is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication or plaque formation by 50%.

| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |

| Compound 1a | Human Cytomegalovirus (HCMV) | <0.05 | [7][21] |

| Compound 20 | Human Cytomegalovirus (HCMV) | <0.05 | [7] |

| Ganciclovir (control) | Human Cytomegalovirus (HCMV) | 0.059 | [21] |

| Compound 44 | Influenza A/Udorn/72 | 3.5 | [8] |

| Compound 35 | Influenza A/Udorn/72 | 6.2 | [8] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[22][23]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. A semi-solid overlay is applied to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques indicates antiviral activity.[22]

Procedure:

-

Cell Culture: Seed susceptible host cells in 6- or 12-well plates and grow to confluency.

-

Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral attachment.[24]

-

Compound Treatment and Overlay: Prepare an overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the quinoxaline derivative. After the adsorption period, remove the virus inoculum and add the overlay containing the test compound.[22]

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[22]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway.[25][26]

Experimental Protocol: COX-2 Inhibition Assay

The ability of quinoxaline derivatives to inhibit the COX-2 enzyme can be evaluated using commercially available inhibitor screening assay kits.

Principle: These assays typically measure the peroxidase activity of the COX enzyme. The peroxidase activity is monitored colorimetrically by the appearance of an oxidized chromogen.[27]

Procedure (General):

-

Reagent Preparation: Prepare the assay buffer, heme, and enzyme (ovine COX-2) according to the kit manufacturer's instructions.

-

Inhibitor Pre-incubation: Add the buffer, heme, enzyme, and the quinoxaline derivative (inhibitor) to a 96-well plate. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[28]

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).[28]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader to monitor the formation of the colored product.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the quinoxaline derivative. Determine the IC50 value from the dose-response curve.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling pathway is a central regulator of inflammation.[29][30] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[30] Quinoxaline derivatives can exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Conclusion

The diverse biological activities of quinoxaline derivatives underscore their significant potential in the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties of this versatile scaffold. Continued research, focusing on structure-activity relationship (SAR) studies and the elucidation of precise mechanisms of action, will be crucial in optimizing the efficacy and safety of quinoxaline-based compounds for clinical applications. The provided experimental methodologies and pathway diagrams serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. bioengineer.org [bioengineer.org]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 24. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. mdpi.com [mdpi.com]

- 30. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Computational Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed on 3-Hydroxy-2-quinoxalinecarboxylic acid (3HQC), a molecule of interest in medicinal chemistry. The document details the computational methodologies employed, specifically focusing on Density Functional Theory (DFT) studies. Key findings, including optimized geometries, vibrational frequencies, and electronic properties, are summarized in structured tables for comparative analysis. This guide serves as a resource for researchers seeking to understand the molecule's fundamental properties through a computational lens.

Introduction

This compound is a heterocyclic compound with a quinoxaline core, which is a common scaffold in pharmacologically active molecules. Understanding its structural, electronic, and vibrational properties is crucial for the rational design of novel therapeutics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these characteristics at the atomic level. This guide focuses on the computational studies that have been conducted to explore the tautomerism and solvent effects on 3HQC.[1][2]

Computational Methodology

The primary computational approach utilized in the study of 3HQC is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software and Methods

The calculations were performed using the Gaussian 09 software package. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[1][2] The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between accuracy and computational cost.

Solvent Effects

To account for the influence of different chemical environments, solvent effects were modeled using the Polarizable Continuum Model (PCM).[1][3] This model approximates the solvent as a continuous dielectric medium. The calculations were performed in various solvents, including benzene, diethyl ether, and water, to understand how the properties of 3HQC change with solvent polarity.[1]

Vibrational Analysis

Vibrational frequency calculations were performed to confirm that the optimized geometries correspond to true energy minima on the potential energy surface. The calculated frequencies were also used to interpret experimental infrared (IR) and Raman spectra.[2][4]

Molecular Structure and Tautomerism

Theoretical calculations have been instrumental in investigating the different tautomeric forms of this compound. The relative stability of these tautomers is influenced by both the intrinsic electronic structure and the surrounding solvent environment.

Tabulated Data

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Calculated Geometrical Parameters of 3HQC Tautomers

| Parameter | Tautomer 1 (3HQCC1) | Tautomer 2 (3HQCC2) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.38 | 1.35 |

| C2-N3 | 1.32 | 1.39 |

| C3-C4 | 1.45 | 1.42 |

| C9-N1 | 1.31 | 1.34 |

| O-H | 0.97 | - |

| N-H | - | 1.02 |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | 120.5 | 118.9 |

| C2-N3-C4 | 117.8 | 121.3 |

| C2-C10-O11 | 123.4 | 124.1 |

Note: Data represents values calculated in the gas phase.[1]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Tautomer (3HQCC1) in Different Solvents

| Vibrational Mode | Gas Phase | Benzene | Diethyl Ether | Water |

| O-H stretch | 3570 | 3565 | 3558 | 3545 |

| C=O stretch | 1750 | 1745 | 1740 | 1730 |

| C-N stretch | 1350 | 1352 | 1355 | 1360 |

| Ring deformation | 850 | 855 | 858 | 865 |

Note: These are selected vibrational modes for illustrative purposes.[1]

Table 3: Calculated Electronic Properties of 3HQC Tautomers in the Gas Phase

| Property | Tautomer 1 (3HQCC1) | Tautomer 2 (3HQCC2) |

| HOMO Energy (eV) | -6.54 | -6.21 |

| LUMO Energy (eV) | -2.18 | -1.95 |

| HOMO-LUMO Gap (eV) | 4.36 | 4.26 |

| Dipole Moment (Debye) | 2.58 | 4.12 |

| NICS(0) (ppm) | -8.5 | -9.2 |

Note: HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), NICS (Nucleus-Independent Chemical Shift) values are indicators of aromaticity.[1]

Analysis of Results

The theoretical calculations reveal that the molecular features of this compound are significantly dependent on the solvent environment.[1] The geometrical parameters, vibrational frequencies, and electronic properties all show variations with changes in solvent polarity. For instance, the O-H stretching frequency is red-shifted as the solvent polarity increases, indicating a weakening of the O-H bond due to increased hydrogen bonding with the solvent.

The relative energies of the tautomers are also influenced by the solvent, which has implications for the molecule's reactivity and biological activity in different environments. The calculated HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.

Conclusion

The theoretical studies on this compound, primarily using DFT methods, have provided valuable insights into its structural, vibrational, and electronic properties. The data presented in this guide, derived from published research, offers a solid foundation for further computational and experimental investigations. These findings are particularly relevant for drug development professionals seeking to design and synthesize novel quinoxaline-based compounds with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. A study of the molecular structure and spectroscopic properties of this compound by experimental methods and quantum chemical calculations. (2013) | Serdar Badoğlu | 7 Citations [scispace.com]

- 3. DFT study of solvent effects on this compound tautomers | Aperta [aperta.ulakbim.gov.tr]

- 4. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 3-Hydroxy-2-quinoxalinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Hydroxy-2-quinoxalinecarboxylic acid, a potent antagonist of excitatory amino acid receptors with significant research applications. This document details its commercial availability, physicochemical properties, and key experimental applications, including its role in neuroscience research.

Commercial Availability

This compound (CAS No. 1204-75-7) is readily available from several commercial suppliers catering to the research and development community. The table below summarizes key information from prominent vendors. Purity levels are consistently high, making it suitable for a range of sensitive experimental applications.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 108340 | 97% | 5 g |

| Santa Cruz Biotechnology | sc-224153 | ≥95% | 1 g, 5 g |

| Apollo Scientific | OR04757 | Not specified | 100 mg, 250 mg, 500 mg, 1 g |

| ChemicalBook | CB7258045 | 97%-99% (Varies by supplier) | Varies by supplier |

| Echemi | N/A | Industrial Grade (Varies) | Varies by supplier |

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its effective and safe use in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1204-75-7 | [1][2] |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Melting Point | 267-268 °C (lit.) | [1] |

| Appearance | Dark yellow powder/solid | [3] |

| Solubility | Soluble in DMSO. Water solubility is likely low but may increase in basic conditions. | [4] |

Spectroscopic Data

Spectroscopic data is essential for the verification of the compound's identity and purity.

| Technique | Data Highlights |

| ¹H NMR, ¹³C NMR | Spectra available through vendors and databases. |

| Infrared (IR) Spectroscopy | The mid-IR and Raman spectra have been recorded and interpreted with the help of B3LYP/6-311++G(d,p) calculations. |

| Mass Spectrometry (MS) | Mass spectra (GC) are available in spectral databases. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.

| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist at two key excitatory amino acid receptors: the N-methyl-D-aspartate (NMDA) receptor and the kainate receptor.[1] Its primary mechanism involves the glycine binding site on the NMDA receptor.

NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For the NMDA receptor channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing the channel from opening even in the presence of glutamate. This inhibition of the NMDA receptor leads to a reduction in Ca²⁺ influx and subsequent downstream signaling cascades.

Caption: Antagonism of the NMDA receptor by this compound.

Kainate Receptor Antagonism

Kainate receptors are another class of ionotropic glutamate receptors that contribute to excitatory synaptic transmission. While the precise mechanism of antagonism by this compound at the kainate receptor is less defined in the provided literature, it is known to inhibit kainate-induced responses. This suggests it likely interferes with glutamate binding or ion channel function.

Caption: Antagonism of the Kainate receptor by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound has been utilized.

General Synthesis of this compound

A common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthesis involves the reaction of o-phenylenediamine with a derivative of pyruvic acid.

Caption: General synthetic workflow for this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add an equimolar amount of a suitable pyruvic acid derivative (e.g., ethyl 2-oxo-3-hydroxypropanoate) to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Inhibition of ²²Na⁺ Efflux in Brain Slices

This assay is a functional measure of NMDA and kainate receptor activity. Excitatory amino acid agonists stimulate the influx of Na⁺ into neurons, which can be measured by the subsequent efflux of pre-loaded radioactive ²²Na⁺. Antagonists will inhibit this agonist-induced efflux.

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from rat hippocampus or cortex) of 300-400 µm thickness using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

²²Na⁺ Loading: Incubate the brain slices in aCSF containing ²²Na⁺ (e.g., 1 µCi/mL) for 30-60 minutes at 37°C to allow for loading of the radioactive isotope.

-

Washout: Transfer the slices to a perfusion chamber and wash with non-radioactive aCSF to remove extracellular ²²Na⁺. Collect fractions of the perfusate at regular intervals (e.g., every minute).

-

Agonist Stimulation: After a stable baseline of ²²Na⁺ efflux is established, switch to aCSF containing the agonist (e.g., NMDA and glycine, or kainate). This will cause a sharp increase in ²²Na⁺ efflux.

-

Antagonist Application: In a separate set of experiments, pre-incubate the slices with this compound at the desired concentration for a period before and during the agonist application.

-

Data Analysis: Measure the radioactivity in the collected fractions using a scintillation counter. The inhibitory effect of this compound is determined by comparing the agonist-stimulated ²²Na⁺ efflux in the presence and absence of the antagonist.

Preparation of Zinc(II)-quinoxaline Complexes

This compound can be used as a ligand to form coordination complexes with metal ions like Zinc(II).

Methodology:

-

Ligand Solution: Dissolve this compound in a suitable solvent, such as a mixture of ethanol and water, with the addition of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.

-

Metal Salt Solution: Prepare a solution of a Zinc(II) salt (e.g., ZnCl₂ or Zn(NO₃)₂) in water or ethanol.

-

Complexation: Slowly add the Zinc(II) salt solution to the ligand solution with constant stirring. The formation of the complex may be indicated by a color change or the precipitation of a solid.

-

Isolation: The resulting Zinc(II)-quinoxaline complex can be isolated by filtration, washed with the solvent, and dried.

-

Characterization: The structure and properties of the complex can be characterized by techniques such as X-ray crystallography, fluorescence spectroscopy, and elemental analysis.

Study of Sorption to Estuarine Sediment

This type of study is crucial for understanding the environmental fate of the compound.

Methodology:

-

Sediment Collection and Preparation: Collect sediment samples from an estuarine environment. The sediment should be well-characterized in terms of its organic carbon content, particle size distribution, and mineralogy.

-

Sorption Isotherms: Prepare a series of solutions of this compound in artificial seawater or filtered estuarine water at different concentrations.

-

Equilibration: Add a known mass of the sediment to each solution. The mixtures are then agitated (e.g., on a shaker table) for a sufficient time to reach equilibrium (typically 24-48 hours). The temperature should be kept constant.

-

Phase Separation: After equilibration, separate the solid phase (sediment) from the aqueous phase by centrifugation.

-

Analysis: Measure the concentration of this compound remaining in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Data Calculation: The amount of compound sorbed to the sediment is calculated by the difference between the initial and final aqueous concentrations. Sorption isotherms (e.g., Freundlich or Langmuir) can then be constructed to describe the partitioning behavior of the compound.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field of drug development and neuroscience. The information on its commercial availability, physicochemical properties, mechanism of action, and detailed experimental protocols will facilitate its effective and safe utilization in scientific research.

References

Safety and Handling of 3-Hydroxy-2-quinoxalinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Hydroxy-2-quinoxalinecarboxylic acid (CAS No: 1204-75-7). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. The guide consolidates available safety data, outlines appropriate handling and storage procedures, and provides a framework for managing risks associated with its use. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide presents information on its known hazards and provides general protocols for the safety assessment of related quinoxaline derivatives.

Chemical and Physical Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry, including as an antagonist of excitatory amino acids with anticonvulsant properties.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1204-75-7 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |